2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide
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Overview
Description
2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide is a useful research compound. Its molecular formula is C20H26FN3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.20090524 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Spirocyclic derivatives, including compounds similar to 2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide, have been explored as antibacterial agents. Research has shown that certain spirocyclic compounds exhibit potent activity against specific bacterial strains, such as gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus, highlighting their potential in developing new antibacterial therapies (Lukin et al., 2022).
Antimicrobial and Anticancer Activities
Compounds with the diazaspiro[5.5]undecane moiety have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and anticancer activity against various cancer cell lines. Some of these compounds displayed moderate to good inhibitory activity, indicating their potential as antimycobacterial and anticancer agents (Gökçe Cihan-Üstündağ & G. Çapan, 2012).
Anticonvulsant Profiles
New diazaspiro[5.5]undecane derivatives have been synthesized and their anticonvulsant potential evaluated. Some derivatives showed significant potency in anticonvulsant screening, suggesting a promising avenue for developing new anticonvulsant drugs (Aboul-Enein et al., 2014).
Synthesis Methodologies
Methodological advancements in the synthesis of diazaspiro[5.5]undecane derivatives have been reported, highlighting cascade cyclization reactions and the development of novel synthetic routes. These methodologies offer efficient ways to synthesize structurally complex and biologically significant compounds (Islam et al., 2017).
Solid-phase Synthesis
Microwave-assisted solid-phase synthesis techniques have been developed for the efficient construction of diazaspiro[5.5]undecanes. This approach demonstrates the utility of solid-phase synthesis in generating complex heterocyclic compounds, which could have applications in drug discovery and development (Macleod et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c21-16-3-1-15(2-4-16)13-22-19(26)23-11-9-20(10-12-23)8-7-18(25)24(14-20)17-5-6-17/h1-4,17H,5-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGDUMXOXGIKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(CCC2=O)CCN(CC3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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